molecular formula C38H37ClN6O7 B8742963 N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride CAS No. 849675-88-3

N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride

Cat. No.: B8742963
CAS No.: 849675-88-3
M. Wt: 725.2 g/mol
InChI Key: KAQQJKZDBBMBEZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving aromatic anilides and other intermediates . Industrial production methods typically involve optimizing these synthetic routes for large-scale production while ensuring high purity and yield .

Chemical Reactions Analysis

N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride exerts its effects by inhibiting P-glycoprotein, a membrane protein that pumps drugs and other substances out of cells. By inhibiting this protein, this compound increases the intracellular concentration of drugs that are substrates of P-glycoprotein, thereby enhancing their efficacy . The molecular targets and pathways involved include the binding of this compound to the P-glycoprotein and blocking its drug efflux function .

Properties

CAS No.

849675-88-3

Molecular Formula

C38H37ClN6O7

Molecular Weight

725.2 g/mol

IUPAC Name

N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride

InChI

InChI=1S/C38H36N6O7.ClH/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36;/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46);1H

InChI Key

KAQQJKZDBBMBEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure of Example 33 was repeated except for using 1.5 g of the compound obtained in Example 21 and 0.1 ml of hydrochloric acid as starting materials to obtain 1.4 g of the title compound (yield 89%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Yield
89%

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